molecular formula C20H30N2O3 B5289664 ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate

ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate

Cat. No.: B5289664
M. Wt: 346.5 g/mol
InChI Key: JSAVHNTUTCEBTO-ONEGZZNKSA-N
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Description

Ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate, also known as A-366, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including protein degradation, cell migration, and inflammation. Inhibition of HDAC6 by this compound leads to an increase in acetylation of cellular proteins, which can affect cellular processes involved in cancer progression and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate in lab experiments is its specificity for HDAC6, which can allow for the study of the role of HDAC6 in cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate. One area of research could be the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Finally, studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate involves the reaction of 1-adamantylamine with ethyl 4-bromo-3-oxobutanoate to form this compound. This compound has been synthesized by several research groups using different methods, including microwave-assisted synthesis and palladium-catalyzed coupling reactions.

Scientific Research Applications

Ethyl 4-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-1-piperazinecarboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 4-[(E)-3-(1-adamantyl)-3-oxoprop-1-enyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-2-25-19(24)22-7-5-21(6-8-22)4-3-18(23)20-12-15-9-16(13-20)11-17(10-15)14-20/h3-4,15-17H,2,5-14H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAVHNTUTCEBTO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C=CC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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